molecular formula C29H30N2O5 B4953179 3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4953179
M. Wt: 486.6 g/mol
InChI Key: FYNNJGLCGRYEOB-UHFFFAOYSA-N
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Description

This dibenzo[1,4]diazepinone derivative features a seven-membered diazepine ring fused to two benzene moieties. Key structural attributes include:

  • Position 3 substitution: 4-Methoxyphenyl group.
  • Position 11 substitution: 2,3,4-Trimethoxyphenyl group. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest anticancer, anti-inflammatory, or CNS-targeting activities .

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-33-19-11-9-17(10-12-19)18-15-23-26(24(32)16-18)27(31-22-8-6-5-7-21(22)30-23)20-13-14-25(34-2)29(36-4)28(20)35-3/h5-14,18,27,30-31H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNJGLCGRYEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name / ID Substituents (Positions 3 & 11) Additional Functional Groups Molecular Weight (g/mol) Key Properties / Activities Reference
Target Compound 3: 4-Methoxyphenyl; 11: 2,3,4-Trimethoxyphenyl None ~486.56* Hypothesized enhanced binding due to electron-donating methoxy groups -
3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)phenyl] Analog () 3: 4-Methoxyphenyl; 11: 4-Trifluoromethylphenyl Trifluoromethyl 464.487 Increased lipophilicity; potential for enhanced blood-brain barrier penetration
10-(4-Bromobenzoyl)-11-(3,4-Dimethoxyphenyl)-3,3-Dimethyl Analog () 11: 3,4-Dimethoxyphenyl Bromobenzoyl, dimethyl 561.466 Bulky bromobenzoyl group may sterically hinder receptor interactions
FC2: 7-Benzoyl-11-(1H-Indol-3-yl) Derivative () 11: Indol-3-yl Benzoyl 434.186 Cytotoxic at 10 μM; selective toxicity in cancer cells via BIR domain targeting
3-(3,4-Dimethoxyphenyl)-10-Hexanoyl-11-[4-(Trifluoromethyl)phenyl] Analog () 3: 3,4-Dimethoxyphenyl; 11: 4-Trifluoromethylphenyl Hexanoyl 592.65 High lipophilicity due to hexanoyl chain; potential for prolonged half-life

*Calculated based on molecular formula C₂₉H₃₀N₂O₅.

Structure-Activity Relationships (SAR)

  • Methoxy Group Positioning :

    • The target compound’s 2,3,4-trimethoxyphenyl group (Position 11) provides a distinct electronic profile compared to analogs with 3,4,5-trimethoxy () or 3,4-dimethoxy () substitutions. Ortho- and para-methoxy groups may enhance binding to tubulin or kinase targets, as seen in combretastatin analogs.
    • 4-Methoxyphenyl at Position 3 (target) vs. 3,4-dimethoxyphenyl (): Reduced steric bulk may improve target accessibility.
  • Electron-Withdrawing vs.
  • Lipophilicity Modulation: The hexanoyl chain () significantly increases logP, favoring membrane permeability but risking off-target effects . Benzoyl () balances moderate lipophilicity with aromatic stacking capabilities, a feature critical for FC2’s anticancer activity .

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